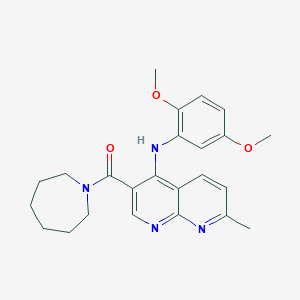
3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic molecule with potential biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
The molecular formula of the compound is C24H28N4O3 with a molecular weight of 420.5 g/mol. The structure features a naphthyridine core, which is known for its diverse biological properties. The compound is synthesized through multi-step organic reactions involving the naphthyridine scaffold, azepan-1-carbonyl group, and dimethoxyphenyl moiety .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular processes, potentially influencing pathways associated with various diseases. The exact mechanism remains to be fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction processes.
Anticancer Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Research has demonstrated that naphthyridine derivatives possess antimicrobial activity. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Neuroprotective Effects
Some studies suggest that compounds within the naphthyridine family may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| 2-Azabicyclo[2.2.2]octane derivatives | Antimicrobial | |
| 4-Methyl-1,8-naphthyridine derivatives | Neuroprotective |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various naphthyridine derivatives against human cancer cell lines. The results indicated that the presence of specific substituents on the naphthyridine core significantly enhanced cytotoxicity and apoptosis induction in cancer cells.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the naphthyridine structure resulted in increased antibacterial activity, suggesting potential for development into therapeutic agents.
Propriétés
IUPAC Name |
azepan-1-yl-[4-(2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-8-10-18-22(27-20-14-17(30-2)9-11-21(20)31-3)19(15-25-23(18)26-16)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHPESNHSKWNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)OC)OC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













